molecular formula C8H8Cl2O B123324 (R)-2-Chloro-1-(3-chlorophenyl)ethanol CAS No. 142763-10-8

(R)-2-Chloro-1-(3-chlorophenyl)ethanol

Cat. No.: B123324
CAS No.: 142763-10-8
M. Wt: 191.05 g/mol
InChI Key: LBSKQOSGSUKVDG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Chloro-1-(3-chlorophenyl)ethanol is a chiral compound with the molecular formula C8H8Cl2O. It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Chloro-1-(3-chlorophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using biocatalysts such as acetone powder of Geotrichum candidum. This method provides high enantiomeric excess and yield . Another method involves the use of lipase CALB as a biological resolution catalyst, along with acidic resin and 4-chlorophenol ester as an acyl donor .

Industrial Production Methods

In industrial settings, the production of ®-2-Chloro-1-(3-chlorophenyl)ethanol often employs chemical and biological processes. Chemical methods include asymmetric reduction using chiral catalysts such as CBS (chiral 1,2,3-oxazaborolidines) or rare-earth metal catalysts like ruthenium, rhodium, and iridium . Biological processes involve the use of enzymes for kinetic resolution or asymmetric reduction .

Chemical Reactions Analysis

Types of Reactions

®-2-Chloro-1-(3-chlorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-2-Chloro-1-(3-chlorophenyl)ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Chloro-1-(3-chlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of various metabolites. These metabolites can further interact with biological targets, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Chloro-1-(3-chlorophenyl)ethanol is unique due to its specific stereochemistry and the presence of two chlorine atoms on the phenyl ring. This configuration imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(1R)-2-chloro-1-(3-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSKQOSGSUKVDG-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438879
Record name (R)-2-Chloro-1-(3-chlorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142763-10-8
Record name (R)-2-Chloro-1-(3-chlorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Bio-reaction and analysis were carried out in the same way as described in Example 2 except that as substrate was used 3.25 g each of 2-bromo-1-(2'-chlorophenyl) ethanone, 2-chloro-1-(3'-chlorophenyl) ethanone and 2-chloro-1-(4'-chlorophenyl) ethanone instead of 2-bromo-1-(3'-chlorophenyl) ethanone and as the reaction products (-)-2-chloro-1-(2'-chlorophenyl) ethanol, (-)-2-chloro-1-(3'-chlorophenyl) ethanol and (-)-2-chloro-1-(4'-chlorophenyl) ethanol were obtained respectively. The yields and physical properties of the respective reaction products were as shown in Table 4.
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Chloro-1-(3-chlorophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
(R)-2-Chloro-1-(3-chlorophenyl)ethanol
Reactant of Route 3
Reactant of Route 3
(R)-2-Chloro-1-(3-chlorophenyl)ethanol
Reactant of Route 4
Reactant of Route 4
(R)-2-Chloro-1-(3-chlorophenyl)ethanol
Reactant of Route 5
Reactant of Route 5
(R)-2-Chloro-1-(3-chlorophenyl)ethanol
Reactant of Route 6
Reactant of Route 6
(R)-2-Chloro-1-(3-chlorophenyl)ethanol
Customer
Q & A

Q1: What makes (R)-2-Chloro-1-(3-chlorophenyl)ethanol significant in pharmaceutical synthesis?

A1: this compound is a valuable chiral building block for synthesizing various pharmaceutical compounds. Its chiral center allows for the creation of enantiomerically pure drugs, which is crucial as different enantiomers can exhibit distinct pharmacological activities and safety profiles.

Q2: How can this compound be produced efficiently?

A2: Research has shown the potential of biocatalytic methods for producing this compound. One study [1] successfully utilized phenylacetaldehyde reductase (PAR) from Corynebacterium strain ST-10 to synthesize this compound from m-chlorophenacyl chloride with high enantiomeric purity (>98% ee) and yield (28 mg/mL). Another study [2] investigated permeabilized whole cells of Candida ontarioensis for the same purpose, demonstrating the potential of different microbial systems for efficient biocatalysis.

Q3: What are the advantages of using biocatalysts like PAR for this compound production?

A3: Biocatalysts like PAR offer several advantages:

    Q4: Are there any challenges associated with scaling up the biocatalytic production of this compound?

    A4: While biocatalysis offers a promising route, scaling up production presents challenges:

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.